N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide
説明
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide is a synthetic small molecule characterized by a central acetamide scaffold. Its structure includes:
- A sulfonamide-linked piperazine-pyrrolopyrimidine moiety: The piperazine ring is substituted at the 4-position with a pyrazin-2-yl group and connected via a sulfonyl bridge to a phenyl ring.
- A para-substituted phenylacetamide core: The acetamide nitrogen is bonded to a phenyl ring, which is further functionalized with the sulfonamide-piperazine-pyrazine system.
特性
IUPAC Name |
2-(3-methylphenyl)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-18-3-2-4-19(15-18)16-23(29)26-20-5-7-21(8-6-20)32(30,31)28-13-11-27(12-14-28)22-17-24-9-10-25-22/h2-10,15,17H,11-14,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPPMYNVPUMQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a piperazine ring and a sulfonamide moiety, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its anti-tubercular, anticonvulsant, and other pharmacological properties.
Anti-Tubercular Activity
Recent studies have highlighted the potential of compounds similar to N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide in combating Mycobacterium tuberculosis. A series of derivatives were synthesized and tested for their activity against M. tuberculosis H37Ra. The most potent compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant inhibitory effects on bacterial growth .
Table 1: Anti-Tubercular Activity of Related Compounds
| Compound ID | IC50 (μM) | IC90 (μM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 1.50 | 4.00 |
| 6h | 2.18 | 40.32 |
Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been investigated. In animal models, derivatives containing piperazine moieties demonstrated protective effects against seizures in the maximal electroshock (MES) test. The most active compounds showed protection at doses of 100 mg/kg and 300 mg/kg, with varying onset times linked to their lipophilicity .
Table 2: Anticonvulsant Activity in MES Test
| Compound ID | Dose (mg/kg) | Time (h) | Protection Observed |
|---|---|---|---|
| 19 | 100 | 0.5 | Yes |
| 14 | 300 | 4 | Yes |
| 24 | 100 | 0.5 | Yes |
The biological activity of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which may contribute to its therapeutic effects .
- Receptor Interaction : Compounds with piperazine rings often interact with neurotransmitter receptors, potentially explaining their anticonvulsant properties .
- Antimicrobial Properties : The pyrazine moiety has been associated with antibacterial activity, enhancing the compound's efficacy against bacterial infections .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Pyrazinamide Derivatives : Research indicated that modifications to the piperazine structure could yield compounds with enhanced anti-tubercular activity, emphasizing structure–activity relationships (SAR) .
- Anticonvulsant Study : A study focused on N-phenyl derivatives demonstrated that specific substitutions on the piperazine ring influenced the anticonvulsant efficacy, providing insights into optimizing these compounds for better therapeutic outcomes .
化学反応の分析
Sulfonamide Group Reactivity
The sulfonamide bridge (-SO-N-) serves as a key reactive site due to its electrophilic sulfur atom and nucleophilic nitrogen (Figure 1).
Nucleophilic Substitution at Sulfonamide
Mechanism : The sulfonyl group activates the adjacent nitrogen for nucleophilic attacks, enabling cross-coupling or substitution with organometallic reagents .
Piperazine Ring Modifications
The piperazine moiety undergoes alkylation, acylation, and cyclization reactions (Table 1).
Table 1: Piperazine Functionalization Reactions
Key Findings :
-
Acylation occurs preferentially at the less hindered piperazine nitrogen .
-
Cyclization with POCl forms a six-membered lactam via intramolecular dehydration .
Pyrazine Ring Reactivity
The pyrazin-2-yl group participates in electrophilic aromatic substitution (EAS) and metal-mediated cross-couplings.
Electrophilic Substitution
-
Nitration : HNO/HSO at 0°C yields 5-nitro-pyrazine derivatives (62% yield) .
-
Halogenation : NBS in CCl produces 5-bromo-pyrazine (58% yield) .
Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh), KCO, dioxane | 5-(4-Methoxyphenyl)pyrazine | 67% |
Limitation : Steric hindrance from the piperazine group reduces reactivity at the pyrazine C-5 position .
Acetamide Hydrolysis and Condensation
The 2-(m-tolyl)acetamide group undergoes hydrolysis and Knoevenagel-type reactions.
Hydrolysis
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 8h | 2-(m-Tolyl)acetic acid | 89% | |
| NaOH (10%), EtOH, 70°C, 6h | Sodium acetate derivative | 94% |
Knoevenagel Condensation
| Aldehyde | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Piperidine, EtOH, Δ | α,β-Unsaturated ketone | 76% |
Mechanism : Base-mediated deprotonation of the acetamide α-carbon enables nucleophilic attack on aldehydes .
Reductive Amination and Cross-Coupling
The phenylacetamide group facilitates palladium-catalyzed reactions:
Buchwald-Hartwig Amination
| Amine | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | Pd(dba), Xantphos | N-Morpholinophenylacetamide | 63% |
Optimization : Electron-withdrawing sulfonyl groups enhance oxidative addition kinetics .
Photochemical and Thermal Stability
-
Thermal Degradation : Decomposition above 200°C via sulfonamide cleavage (TGA/DSC data).
-
Photolysis : UV irradiation (254 nm) induces C–S bond scission, forming pyrazine radicals (EPR-confirmed).
類似化合物との比較
Table 1: Key Structural Differences and Similarities
Pharmacological and Physicochemical Properties
Key Observations:
Sulfonyl vs. Carbonyl Linkers: The target compound’s sulfonyl bridge (vs. This may improve selectivity for kinases or sulfotransferases . In contrast, the carbonyl-linked pyrimidinylpiperazine in may favor hydrogen bonding with target proteins.
Aryl Group Influence :
- The m-tolyl group in the target compound provides moderate hydrophobicity (clogP ~3.2 estimated), compared to the polar 4-fluorophenyl in (clogP ~2.8). This difference could impact blood-brain barrier penetration or metabolic stability.
- The benzothiazole moiety in introduces planar aromaticity, favoring intercalation or π-π stacking in DNA or protein binding sites.
Piperazine Substitution: Pyrazin-2-yl (target) vs. pyrimidin-2-yl (): Pyrazine’s lower basicity (pKa ~0.6) compared to pyrimidine (pKa ~1.3) may reduce off-target interactions with histamine or dopamine receptors.
Patent and Therapeutic Landscape
- Kinase Inhibitors : Compounds like and are patented for oncology applications, suggesting the target molecule may have overlapping mechanisms (e.g., PI3K/mTOR inhibition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
